molecular formula C16H26N4 B15060386 1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine

1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine

Cat. No.: B15060386
M. Wt: 274.40 g/mol
InChI Key: HHSSWPDPHWKBOT-UHFFFAOYSA-N
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Description

1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with piperazine under basic conditions to form 1-(2-pyridinyl)piperazine. This intermediate is then reacted with 1-propylpyrrolidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to its combination of pyridine, piperazine, and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

1-[3-(1-propylpyrrolidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C16H26N4/c1-2-10-19-11-4-6-15(19)14-5-3-7-18-16(14)20-12-8-17-9-13-20/h3,5,7,15,17H,2,4,6,8-13H2,1H3

InChI Key

HHSSWPDPHWKBOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=C(N=CC=C2)N3CCNCC3

Origin of Product

United States

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